Cas no 398-93-6 (N-(5-bromo-2,4-difluoro-phenyl)acetamide)

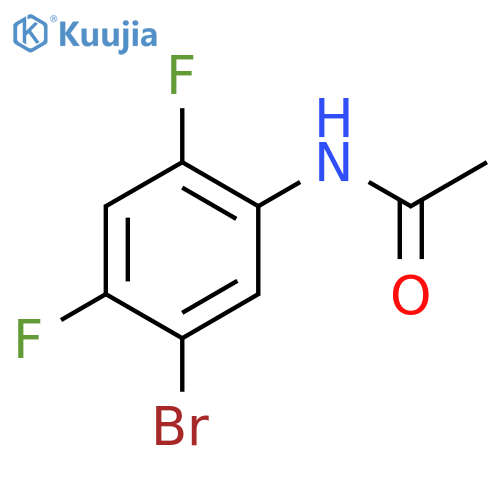

398-93-6 structure

商品名:N-(5-bromo-2,4-difluoro-phenyl)acetamide

CAS番号:398-93-6

MF:C8H6BrF2NO

メガワット:250.040148258209

MDL:MFCD30075548

CID:5231997

PubChem ID:102847993

N-(5-bromo-2,4-difluoro-phenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(5-bromo-2,4-difluoro-phenyl)acetamide

- SCHEMBL21802753

- SY321535

- D78950

- N-(5-Bromo-2,4-difluorophenyl)acetamide

- BS-43575

- CS-0309519

- MFCD30075548

- 398-93-6

-

- MDL: MFCD30075548

- インチ: 1S/C8H6BrF2NO/c1-4(13)12-8-2-5(9)6(10)3-7(8)11/h2-3H,1H3,(H,12,13)

- InChIKey: MWULFIANJXYETL-UHFFFAOYSA-N

- ほほえんだ: N(C1C=C(Br)C(F)=CC=1F)C(=O)C

計算された属性

- せいみつぶんしりょう: 248.96008g/mol

- どういたいしつりょう: 248.96008g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 29.1Ų

N-(5-bromo-2,4-difluoro-phenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AK Scientific | 1754CP-5g |

N-(5-bromo-2,4-difluoro-phenyl)acetamide |

398-93-6 | 97% | 5g |

$171 | 2023-09-16 | |

| Chemenu | CM425837-50g |

N-(5-bromo-2,4-difluoro-phenyl)acetamide |

398-93-6 | 95%+ | 50g |

$982 | 2023-03-10 | |

| AK Scientific | 1754CP-25g |

N-(5-bromo-2,4-difluoro-phenyl)acetamide |

398-93-6 | 97% | 25g |

$567 | 2023-09-16 | |

| AstaTech | D78950-1/G |

N-(5-BROMO-2,4-DIFLUOROPHENYL)ACETAMIDE |

398-93-6 | 95% | 1g |

$81 | 2023-09-19 | |

| 1PlusChem | 1P01JV9V-5g |

N-(5-bromo-2,4-difluoro-phenyl)acetamide |

398-93-6 | 95% | 5g |

$179.00 | 2024-05-03 | |

| A2B Chem LLC | BA05811-500mg |

N-(5-bromo-2,4-difluoro-phenyl)acetamide |

398-93-6 | 95% | 500mg |

$37.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB0220-250mg |

N-(5-bromo-2,4-difluoro-phenyl)acetamide |

398-93-6 | 95% | 250mg |

¥132.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB0220-500mg |

N-(5-bromo-2,4-difluoro-phenyl)acetamide |

398-93-6 | 95% | 500mg |

¥225.0 | 2024-04-19 | |

| A2B Chem LLC | BA05811-5g |

N-(5-bromo-2,4-difluoro-phenyl)acetamide |

398-93-6 | 95% | 5g |

$169.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D782299-1g |

N-(5-bromo-2,4-difluoro-phenyl)acetamide |

398-93-6 | 97% | 1g |

$90 | 2024-07-21 |

N-(5-bromo-2,4-difluoro-phenyl)acetamide 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

398-93-6 (N-(5-bromo-2,4-difluoro-phenyl)acetamide) 関連製品

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:398-93-6)N-(5-bromo-2,4-difluoro-phenyl)acetamide

清らかである:99%/99%/99%/99%/99%

はかる:10.0g/25.0g/50.0g/100.0g/250.0g

価格 ($):212.0/426.0/677.0/1099.0/2199.0